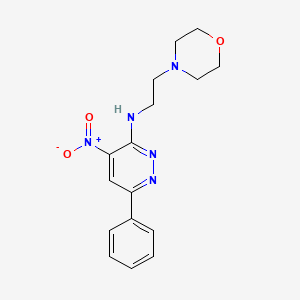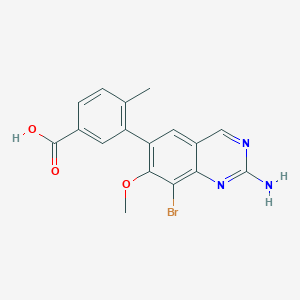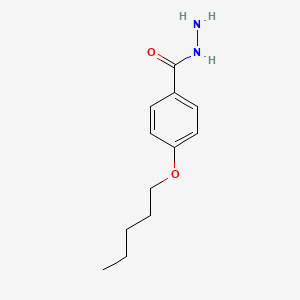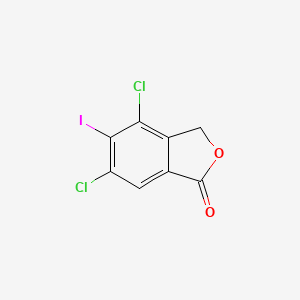
4,6-Dichloro-5-iodoisobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-iodo-3H-isobenzofuran-1-one is a chemical compound belonging to the class of isobenzofuranones It is characterized by the presence of chlorine and iodine atoms attached to the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-5-iodo-3H-isobenzofuran-1-one typically involves the halogenation of isobenzofuranone derivatives. One common method includes the chlorination and iodination of 3H-isobenzofuran-1-one under controlled conditions. The reaction is usually carried out in the presence of halogenating agents such as chlorine gas and iodine, along with suitable catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced chemical reactors. The reaction conditions, including temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product. The process is monitored and controlled to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-iodo-3H-isobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in the formation of less halogenated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce less halogenated compounds. Substitution reactions result in the formation of new functionalized derivatives.
Scientific Research Applications
4,6-Dichloro-5-iodo-3H-isobenzofuran-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-dichloro-5-iodo-3H-isobenzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrachloro-3H-isobenzofuran-1-one
- 5-Iodo-3H-isobenzofuran-1-one
- 4,5-Dichloro-1H-imidazol-2-yl
Uniqueness
4,6-Dichloro-5-iodo-3H-isobenzofuran-1-one is unique due to the specific arrangement of chlorine and iodine atoms on the benzofuran ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H3Cl2IO2 |
|---|---|
Molecular Weight |
328.91 g/mol |
IUPAC Name |
4,6-dichloro-5-iodo-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H3Cl2IO2/c9-5-1-3-4(2-13-8(3)12)6(10)7(5)11/h1H,2H2 |
InChI Key |
CRQQAYFZRJGPKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C=C2C(=O)O1)Cl)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13889009.png)
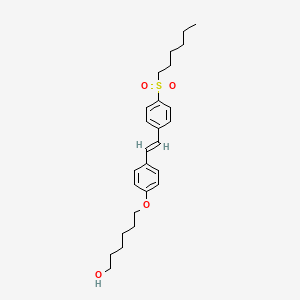
![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B13889022.png)

![N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13889034.png)
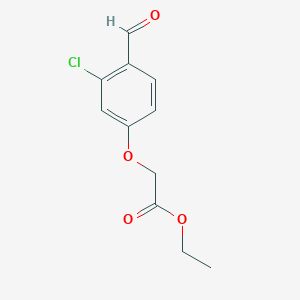
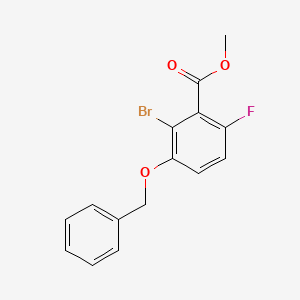
![5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13889055.png)
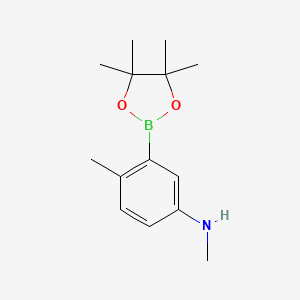
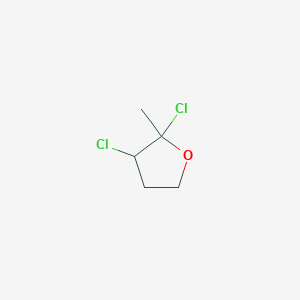
![3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13889079.png)
